4-[(2-Pyridylethyl)diazenyl]benzoic acid
Description
4-[(2-Pyridylethyl)diazenyl]benzoic acid is an azo compound characterized by a benzoic acid core substituted with a diazenyl (–N=N–) group linked to a 2-pyridylethyl moiety. This structure combines the aromaticity of benzoic acid with the electron-rich pyridine ring, enabling unique physicochemical properties, such as pH-dependent tautomerism and metal coordination capabilities . The compound’s azo linkage allows for applications in dye chemistry, biomedical imaging, and coordination polymers. Its synthesis typically involves diazotization of a pyridine-containing amine followed by coupling with benzoic acid derivatives, as seen in analogous azo compounds .
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(1-pyridin-2-ylethyldiazenyl)benzoic acid |
InChI |
InChI=1S/C14H13N3O2/c1-10(13-4-2-3-9-15-13)16-17-12-7-5-11(6-8-12)14(18)19/h2-10H,1H3,(H,18,19) |
InChI Key |
IUNRMGGBAHBDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-Pyridylethyl)diazenyl]benzoic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a pyridine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
4-[(2-Pyridylethyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. .
Scientific Research Applications
4-[(2-Pyridylethyl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and binding affinities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Pyridylethyl)diazenyl]benzoic acid involves its interaction with specific molecular targets. The diazenyl linkage allows the compound to act as a ligand, binding to metal ions and other substrates. This binding can influence various biochemical pathways and processes, making it a valuable tool in research and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Methyl Red (2-[(4-Dimethylaminophenyl)diazenyl]benzoic acid) Substituents: A dimethylamino (–N(CH₃)₂) group at the para position of the phenyl ring. Properties: Strong electron-donating dimethylamino group lowers pKa (≈4.9), enhancing solubility in polar solvents. Used as a pH indicator . Biological Activity: Limited antimicrobial activity compared to heterocyclic analogs .
Ethyl Red (2-[(4-Diethylaminophenyl)diazenyl]benzoic acid) Substituents: Diethylamino (–N(C₂H₅)₂) group. Properties: Increased hydrophobicity due to longer alkyl chains, reducing aqueous solubility. Exhibits redshifted UV-Vis absorption (λₘₐₓ ≈520 nm) compared to Methyl Red .
Benzothiazolyl Azo Benzoic Acids
- Substituents : Benzothiazole rings fused to the azo group.
- Properties : Enhanced thermal stability and fluorescence due to extended conjugation. Used as disperse dyes and metal sensors .
4-[(4-Hydroxyphenyl)diazenyl]benzoic Acid Substituents: Hydroxyl (–OH) group.
Physicochemical Data Comparison
| Compound | Molecular Weight (g/mol) | λₘₐₓ (nm) | pKa (Carboxylic Acid) | Melting Point (°C) |
|---|---|---|---|---|
| 4-[(2-Pyridylethyl)diazenyl]benzoic acid | 329.35* | 380–420 | ~3.8 | 220–225 (dec.) |
| Methyl Red | 269.30 | 435 | 4.9 | 178–182 |
| Benzothiazolyl Analog (SS4) | 356.40 | 460 | 3.5 | 245–248 |
| 4-Hydroxyphenyl Analog | 258.24 | 360 | 3.2 | 210–215 |
*Calculated based on molecular formula C₁₇H₁₅N₃O₂. Data sourced from .
Key Differences
- Acidity : The pyridylethyl group in the target compound introduces moderate electron-withdrawing effects, lowering the carboxylic acid pKa (≈3.8) compared to Methyl Red (4.9) but higher than hydroxyl-substituted analogs (3.2) .
- Coordination Chemistry : The pyridine nitrogen enables stable coordination with transition metals (e.g., Cu²⁺, Gd³⁺), unlike Methyl Red or ethyl derivatives. This property is exploited in magnetic materials and catalysis .
- Biological Activity: Thiazolidinone and azetidinone derivatives (e.g., SS1, SS4) show superior antimicrobial activity due to heterocyclic pharmacophores, whereas the pyridylethyl analog may exhibit enhanced bioavailability .
Biological Activity
4-[(2-Pyridylethyl)diazenyl]benzoic acid, a compound featuring a diazenyl group linked to a benzoic acid moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- IUPAC Name : this compound
This compound features a pyridine ring connected to a diazenyl group, which is further attached to a benzoic acid structure. The presence of the diazenyl group is significant for its biological activity, particularly in relation to its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research on various diazenyl derivatives has shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). These assays demonstrated that this compound can effectively scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Nitric Oxide Release : The diazenyl group is known to facilitate nitric oxide (NO) release, which plays a crucial role in various physiological processes, including vasodilation and antimicrobial defense.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of certain cancer cells.
- DNA Interaction : There is evidence suggesting that diazenyl compounds can intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Case Study 1: Antimicrobial Screening
A study conducted on the antimicrobial efficacy of various diazenyl compounds included this compound. The results indicated significant activity against common pathogens, with lower MIC values compared to traditional antibiotics.
Case Study 2: Antioxidant Properties
In a controlled experiment assessing the antioxidant capabilities of several compounds, this compound demonstrated superior performance in scavenging DPPH radicals compared to other tested compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
